tert-butyl 2-methyl-1H-pyrrole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

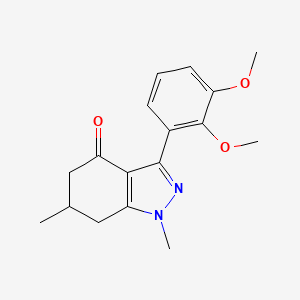

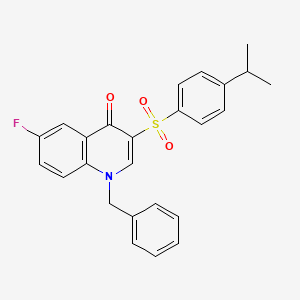

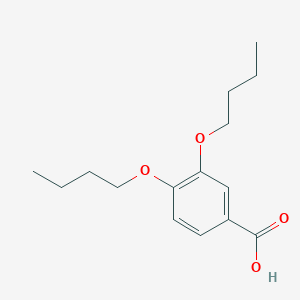

“tert-butyl 2-methyl-1H-pyrrole-1-carboxylate” is a chemical compound with the CAS Number 72590-65-9 . It has a molecular weight of 181.23200 and a molecular formula of C10H15NO2 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Synthesis of Pyrrole Derivatives: The chemical has been used in the synthesis of various pyrrole derivatives. For instance, methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates were synthesized through thermal addition of methyl 1-tert-butylaziridine-2-carboxylate to 1-aryl-3,3,3-trifluoro-1-propynes, followed by dehydrogenation of intermediate pyrrolines (Porta, Capuzzi, & Bettarini, 1994).

- Regio-selective Synthesis: A regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid was developed using the bulky tert-butyl moiety of 1-tert-butyl-1H-pyrrole to direct selective substitutions (Nguyen, Schiksnis, & Michelotti, 2009).

Chemical Reactions and Properties

- In Situ Hydrolysis: A one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones was reported. This process used the HBr generated in the Hantzsch reaction for in situ hydrolysis of the t-butyl esters, demonstrating an innovative application in chemical synthesis (Herath & Cosford, 2010).

- Crystal Structure Analysis: The structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, a related compound, was studied, providing insights into the planarity of substituted pyrrole rings, which is essential for understanding the chemical and physical properties of these compounds (Dazie et al., 2017).

Synthesis of Complex Molecules

- Synthesis of Pulchellalactam: Tert-butyl 4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate was synthesized as a precursor for pulchellalactam, demonstrating its utility in the synthesis of complex organic compounds (Hermet, Caubert, & Langlois, 2006).

Applications in Organic Chemistry

- Synthesis of Pyrrole Carboxylic Acid Esters: The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid was used in reactions with singlet oxygen to yield 5-substituted pyrroles, which are precursors for prodigiosin and its analogs, showcasing its role in organic synthesis and drug precursor development (Wasserman et al., 2004).

Safety and Hazards

The safety information available indicates that “tert-butyl 2-methyl-1H-pyrrole-1-carboxylate” may be harmful if swallowed and may cause an allergic skin reaction (Hazard Statements H302-H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

The primary targets of “tert-butyl 2-methyl-1H-pyrrole-1-carboxylate” are currently unknown. This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound

Mode of Action

Pyrrole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

Pyrrole derivatives are involved in a wide range of biological processes, including the synthesis of heme, a component of hemoglobin

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are not well-studied. The compound’s bioavailability, half-life, metabolism, and excretion rates remain unknown. The compound’s physical properties, such as its molecular weight (18123 g/mol) and its liquid form at room temperature, suggest that it may be absorbed and distributed in the body .

Result of Action

Given the broad range of biological activities associated with pyrrole derivatives, the effects of this compound could be diverse and depend on the specific targets it interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Eigenschaften

IUPAC Name |

tert-butyl 2-methylpyrrole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZIHXCIAUZYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)

![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010863.png)

![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3010872.png)

![1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid](/img/structure/B3010873.png)

![[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B3010877.png)